(5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid
Description
The compound (5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid is a bicyclic heterocyclic molecule featuring a fused pyrrolo-thiazepine core. Key structural elements include:
- A pyrrolidine ring fused to the thiazepine system, contributing to conformational rigidity.
- A carboxylic acid substituent at the 8-position, which may influence solubility, bioavailability, and target-binding interactions.
This compound is of interest due to its structural complexity, which is often associated with bioactive properties in pharmaceuticals and natural products .
Properties
IUPAC Name |
(5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S/c11-9(12)8-5-4-7-3-1-2-6-15(13,14)10(7)8/h7-8H,1-6H2,(H,11,12)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGGDDYSPVNMOC-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N2C(C1)CCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCS(=O)(=O)N2[C@H](C1)CC[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the 1,1-dioxide functionality. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including solvent choice, temperature, and pressure, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
(5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry
In chemistry, (5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following compounds share structural or functional similarities with the target molecule:
Compound 1 : N-{(5aR,6R)-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl}-2-(1H-tetrazol-1-yl)acetamide
- Core structure : Furo-thiazin bicyclic system (similar fused heterocycles).
- Key differences :
- Replaces the pyrrolidine ring with a furan moiety.
- Substitutes the carboxylic acid with a tetrazole group , which is bioisosteric to carboxylic acids but offers improved metabolic stability and pH-independent solubility.
Compound 2 : (5R)-2,5,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid
- Core structure: Simpler monocyclic thiazepine without a fused pyrrolidine ring.
- Key differences :
- Lacks the sulfone group, reducing electron-withdrawing effects and polarity.
- Features two carboxylic acid groups , which may improve water solubility but reduce membrane permeability.
- Physicochemical impact : The absence of a fused ring system likely decreases conformational rigidity, affecting target-binding specificity.
Compound 3 : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core structure : Tetrahydroimidazo-pyridine system (distinct heterocycle).
- Key differences: Contains ester groups (diethyl dicarboxylate) instead of a carboxylic acid, increasing lipophilicity.
- Bioactivity contrast : Higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.
Physicochemical and Bioactive Properties
Biological Activity
Molecular Characteristics
- Molecular Formula : C9H15NO4S
- Molecular Weight : 233.28 g/mol
- CAS Number : 608128-60-5
The compound features a unique thiazepine ring structure that contributes to its biological properties. The presence of the dioxo and carboxylic acid functional groups enhances its reactivity and interaction with biological targets.
Antidiabetic Properties
Recent studies have shown that thiazepine derivatives exhibit significant inhibitory effects on enzymes related to carbohydrate metabolism. Specifically, compounds similar to (5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine have been evaluated for their activity against:
- α-glucosidase
- α-amylase
These enzymes are critical in the digestion of carbohydrates and are targets for managing type 2 diabetes mellitus (T2DM). In vitro assays demonstrated that related compounds can inhibit these enzymes effectively, thereby reducing postprandial glucose levels .
The mechanism by which these compounds exert their effects includes:
- Competitive inhibition of enzyme activity.
- Binding affinity to the active site of α-glucosidase and α-amylase.
- Potential modulation of glucose transport mechanisms in intestinal epithelial cells.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the thiazepine structure can lead to enhanced biological activity. For example:
- Substituents at specific positions on the thiazepine ring can significantly alter binding affinity and inhibitory potency against target enzymes.
- The introduction of electron-withdrawing groups has been shown to improve interactions with enzyme active sites .
Study 1: Enzyme Inhibition
A study conducted on a series of thiazepine derivatives reported IC50 values for α-glucosidase inhibition ranging from 5 to 15 µM. The most potent derivatives were those with specific substitutions that facilitated stronger binding interactions with the enzyme .
Study 2: Pharmacokinetic Properties
In silico studies assessed the ADME (absorption, distribution, metabolism, and excretion) profiles of various thiazepine derivatives. These studies indicated that certain structural modifications could enhance bioavailability and reduce metabolic degradation .
Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
